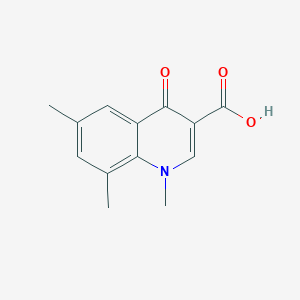
1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the empirical formula C13H13NO3 and a molecular weight of 231.25 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is O=C1C2=CC©=CC©=C2N©C=C1C(O)=O . The InChI key is MTFWFBGIIMPBAE-UHFFFAOYSA-N .科学的研究の応用
Antioxidant Applications
Research has identified the significant role of quinoline derivatives as potent antioxidants. These compounds, including analogues like ethoxyquin, have been extensively studied for their efficacy in protecting polyunsaturated fatty acids in fish meal from oxidation, demonstrating their essential role in preventing spontaneous combustion due to high unsaturation levels of residual lipids. The study by de Koning (2002) highlights the superiority of certain analogues over ethoxyquin in cost and efficacy, such as hydroquin, which shares similar antioxidant properties and has been patented for use in fish meal preservation. The conversion of ethoxyquin into potent antioxidant derivatives upon storage further underscores the robust antioxidant mechanism these compounds offer, providing long-term protection against lipid oxidation in fish meals (de Koning, 2002).
Medicinal Chemistry and Drug Development
Quinoline derivatives, including the 8-hydroxyquinoline scaffold, have attracted significant interest for their broad spectrum of biological activities. These activities encompass anti-cancer, anti-viral, anti-fungal, and neuroprotective effects. The versatility of the 8-hydroxyquinoline core structure allows for synthetic modifications, producing a range of compounds targeting various therapeutic areas. Gupta et al. (2021) emphasize the potential of these derivatives in treating life-threatening diseases, highlighting their metal chelation properties which contribute to their pharmacological profiles. This review underscores the ongoing exploration and development of 8-hydroxyquinoline derivatives as novel agents for a multitude of diseases, signifying their importance in the realm of medicinal chemistry and drug development (Gupta, Luxami, & Paul, 2021).
Environmental and Industrial Applications
Quinoline derivatives also play a pivotal role in environmental and industrial applications, particularly in the treatment of wastewater and as bio-renewable chemical precursors. The review by Husain and Husain (2007) delves into the utilization of enzymes and redox mediators to degrade or transform recalcitrant organic pollutants, including carboxylic acids, in industrial effluents. This enzymatic approach, enhanced by redox mediators, significantly improves the efficiency of pollutant degradation, offering a promising avenue for environmental remediation. The exploration of enzymes like laccases and peroxidases, in conjunction with various redox mediators, showcases the potential of biotechnological strategies in mitigating the impact of harmful compounds on the ecosystem, emphasizing the versatility and environmental significance of quinoline derivatives (Husain & Husain, 2007).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as 4-oxo-1,4-dihydroquinoline carboxylic acid have been identified as inhibitors of hiv-1 integrase strand transfer .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets, leading to inhibition of certain biological processes .
Result of Action
If it acts similarly to related compounds, it may inhibit certain biological processes .
特性
IUPAC Name |
1,6,8-trimethyl-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-4-8(2)11-9(5-7)12(15)10(13(16)17)6-14(11)3/h4-6H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFWFBGIIMPBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CN2C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

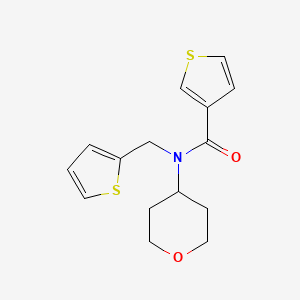
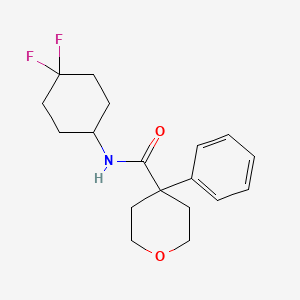
![4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2564553.png)
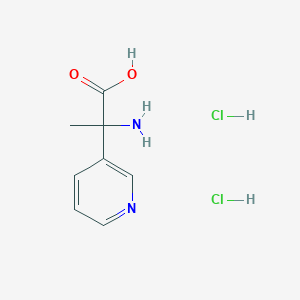
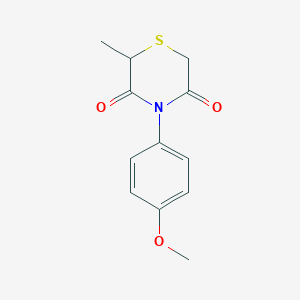
![2-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2564560.png)
![N,N-diethyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2564561.png)


![1-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2564564.png)
![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2564566.png)


![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)